molecular formula C7H8O2P+ B13810669 Phosphinic acid, (4-methylphenyl)- CAS No. 20783-50-0

Phosphinic acid, (4-methylphenyl)-

Cat. No.: B13810669
CAS No.: 20783-50-0
M. Wt: 155.11 g/mol
InChI Key: GJIOIVWDFCGUEQ-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, (4-methylphenyl)-, can be synthesized through several methods. One common approach involves the reaction of hypophosphorous acid with 4-methylphenyl halides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of phosphinic acid, (4-methylphenyl)-, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (4-methylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphinic acid, (4-methylphenyl)-, has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphinic acid, (4-methylphenyl)-, involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is mediated through the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Phosphinic acid, (4-methylphenyl)-, can be compared with other similar compounds such as:

    Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.

    Phosphine oxides: These are more oxidized forms and have different chemical properties.

    Phosphonates: These compounds are esters of phosphonic acids and have distinct applications and reactivity.

The uniqueness of phosphinic acid, (4-methylphenyl)-, lies in its specific reactivity and the presence of the 4-methylphenyl group, which imparts unique chemical and physical properties.

Properties

CAS No.

20783-50-0

Molecular Formula

C7H8O2P+

Molecular Weight

155.11 g/mol

IUPAC Name

hydroxy-(4-methylphenyl)-oxophosphanium

InChI

InChI=1S/C7H7O2P/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3/p+1

InChI Key

GJIOIVWDFCGUEQ-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)[P+](=O)O

Origin of Product

United States

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